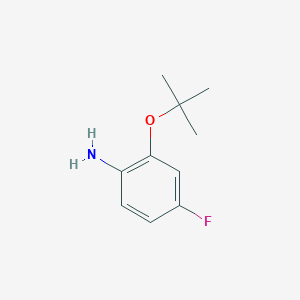

2-(Tert-butoxy)-4-fluoroaniline

Description

Properties

IUPAC Name |

4-fluoro-2-[(2-methylpropan-2-yl)oxy]aniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14FNO/c1-10(2,3)13-9-6-7(11)4-5-8(9)12/h4-6H,12H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDPWSESMTRSJDD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC1=C(C=CC(=C1)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(Tert-butoxy)-4-fluoroaniline: A Keystone Building Block in Modern Medicinal Chemistry

Executive Summary

2-(Tert-butoxy)-4-fluoroaniline is a substituted aromatic amine that has garnered significant interest within the drug discovery and development sector. Its unique trifecta of functionalities—a nucleophilic primary amine, a sterically bulky tert-butoxy group, and an electron-withdrawing fluorine atom—makes it a highly valuable and versatile building block. The strategic incorporation of fluorine is a well-established method for enhancing the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1][2][3] This guide provides an in-depth analysis of the core physical and chemical properties of 2-(tert-butoxy)-4-fluoroaniline, offering a technical resource for researchers, medicinal chemists, and process scientists. We will explore its structural characteristics, predictive spectral data, logical synthetic strategies, key reactivity patterns, and critical safety protocols, grounding our discussion in the principles of modern organic synthesis and medicinal chemistry.

Introduction: The Strategic Importance of Fluorinated Anilines

The inclusion of fluorine atoms into bioactive molecules is a cornerstone of modern drug design.[1][2][4] It is estimated that over 20% of all commercial pharmaceuticals contain at least one fluorine atom.[5] The C-F bond's unique properties—high strength, polarity, and the minimal steric size of fluorine—can profoundly influence a molecule's metabolic stability, membrane permeability, pKa, and binding affinity to target proteins.[4]

Anilines, in turn, are fundamental precursors for a vast array of heterocyclic compounds that form the core of many approved drugs.[6] 2-(Tert-butoxy)-4-fluoroaniline merges these two powerful concepts. The ortho-tert-butoxy group provides significant steric shielding, which can direct subsequent reactions and modulate the aniline's basicity and nucleophilicity. The fluorine atom at the para-position alters the electronic properties of the ring, often enhancing metabolic stability by blocking a common site of oxidative metabolism by Cytochrome P450 enzymes.[2] This combination of features makes the title compound a sophisticated starting material for creating novel pharmaceutical candidates.

Core Physicochemical Properties

The fundamental properties of 2-(tert-butoxy)-4-fluoroaniline are summarized below. These parameters are essential for designing reaction conditions, developing purification strategies, and formulating the compound for further use.

| Property | Value | Source(s) |

| CAS Number | 1248597-34-3 | [7] |

| Molecular Formula | C₁₀H₁₄FNO | [7] |

| Molecular Weight | 183.22 g/mol | [7] |

| Physical Form | Liquid | Sigma-Aldrich |

| Purity | ≥95% | [7] |

| Storage Temperature | 2-8°C, Sealed in dry conditions | [7] |

| Topological Polar Surface Area (TPSA) | 35.25 Ų | ChemScene |

| LogP (Computed) | 2.5852 | ChemScene |

| Hydrogen Bond Acceptors | 2 | ChemScene |

| Hydrogen Bond Donors | 1 | ChemScene |

| Rotatable Bonds | 1 | ChemScene |

Structural & Spectroscopic Analysis

While comprehensive, peer-reviewed spectral data for this specific molecule is not widely published, we can predict its characteristic spectroscopic features with high confidence based on its structure and data from analogous compounds. This predictive analysis is a critical first step for any researcher working with a novel or specialized reagent.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for confirming the structure of 2-(tert-butoxy)-4-fluoroaniline.[8]

-

¹H NMR (Proton NMR): The spectrum is expected to show distinct signals for the aromatic protons, the amine protons, and the tert-butyl protons.

-

Aromatic Region (approx. 6.5-7.0 ppm): Three signals corresponding to the protons on the benzene ring. Their splitting patterns (multiplicities) will be complex due to coupling with each other and with the fluorine atom.

-

Amine Protons (approx. 3.5-4.5 ppm): A broad singlet for the -NH₂ protons. The chemical shift can vary depending on the solvent and concentration.

-

Tert-butyl Protons (approx. 1.3 ppm): A sharp, intense singlet integrating to 9 protons, characteristic of the magnetically equivalent methyl groups of the tert-butyl moiety.

-

-

¹³C NMR (Carbon NMR): The spectrum will show 10 distinct carbon signals. A key feature will be the carbon-fluorine coupling.[5]

-

C-F Carbon (approx. 155-160 ppm): The carbon directly bonded to fluorine will appear as a doublet with a large coupling constant (¹JCF ≈ 230-250 Hz).[5]

-

Other Aromatic Carbons (approx. 110-150 ppm): The other five aromatic carbons will also exhibit coupling to the fluorine atom, but with smaller coupling constants (²JCF, ³JCF).

-

Tert-butoxy Carbons: A signal for the quaternary carbon (-O-C(CH₃)₃) around 78-80 ppm and a single, strong signal for the three equivalent methyl carbons around 28-30 ppm.

-

-

¹⁹F NMR (Fluorine NMR): This technique is highly sensitive for fluorinated compounds.[9] The spectrum should display a single signal for the fluorine atom, likely a multiplet due to coupling with the ortho and meta aromatic protons. This provides unambiguous confirmation of the fluorine's presence and electronic environment.

Infrared (IR) Spectroscopy

The IR spectrum provides clear evidence of the key functional groups.[10]

-

N-H Stretching (3300-3500 cm⁻¹): Two characteristic sharp bands for the primary amine (-NH₂) group.

-

C-H Stretching (2850-3000 cm⁻¹): Absorptions from the aliphatic tert-butyl group and the aromatic C-H bonds.

-

C=C Stretching (1450-1600 cm⁻¹): Multiple bands corresponding to the aromatic ring vibrations.

-

C-O Stretching (1200-1250 cm⁻¹): A strong band indicating the ether linkage.

-

C-F Stretching (1150-1250 cm⁻¹): A strong, characteristic absorption for the carbon-fluorine bond.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) would confirm the elemental formula (C₁₀H₁₄FNO). The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak (M⁺) at m/z 183. Key fragmentation pathways would include the loss of a methyl group (m/z 168) and the loss of isobutylene (m/z 127) from the tert-butoxy group, which is a characteristic fragmentation pattern for tert-butyl ethers.

Proposed Synthesis and Purification

The synthesis of 2-(tert-butoxy)-4-fluoroaniline is not trivial due to the steric hindrance of the ortho-tert-butoxy group.[11] A logical and robust approach would involve the protection of a precursor, introduction of the tert-butoxy group, and subsequent deprotection/reduction.

Synthetic Workflow Diagram

Caption: Proposed synthetic pathway for 2-(Tert-butoxy)-4-fluoroaniline.

Detailed Experimental Protocol: A Representative Synthesis

Causality: This protocol is designed starting from 4-fluoro-2-nitrophenol. Introducing the bulky tert-butoxy group via a Williamson-type ether synthesis before reducing the nitro group is strategically advantageous. The electron-withdrawing nitro group activates the ring for nucleophilic substitution, and performing the reduction as the final step avoids potential side reactions with the reactive aniline.

Step 1: Synthesis of 2-(tert-Butoxy)-4-fluoro-1-nitrobenzene

-

To a stirred solution of 4-fluoro-2-nitrophenol (1.0 eq) in anhydrous Tetrahydrofuran (THF, 10 mL/g), add potassium tert-butoxide (1.2 eq) portion-wise at 0 °C under a nitrogen atmosphere. The choice of a strong, non-nucleophilic base like potassium tert-butoxide is critical to deprotonate the phenol without side reactions.

-

Allow the reaction mixture to warm to room temperature and stir for 30 minutes to ensure complete salt formation.

-

Add tert-butyl bromide (1.5 eq) and a catalytic amount of potassium iodide (0.1 eq). The iodide facilitates the reaction via the Finkelstein reaction mechanism, improving the rate.

-

Heat the mixture to reflux (approx. 66 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 12-18 hours).

-

Cool the reaction to room temperature, quench with saturated aqueous ammonium chloride solution, and extract with ethyl acetate (3x volumes).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude nitro-intermediate.

Step 2: Synthesis of 2-(Tert-butoxy)-4-fluoroaniline

-

Dissolve the crude 2-(tert-butoxy)-4-fluoro-1-nitrobenzene from Step 1 in ethanol or ethyl acetate (20 mL/g).

-

Carefully add Palladium on carbon (10 wt. %, 5 mol %) to the solution.

-

Subject the mixture to a hydrogen atmosphere (balloon or Parr hydrogenator) and stir vigorously at room temperature. Catalytic hydrogenation is a clean and efficient method for nitro group reduction.

-

Monitor the reaction by TLC. Upon completion, carefully filter the mixture through a pad of Celite to remove the palladium catalyst. Caution: The catalyst may be pyrophoric; do not allow the filter cake to dry completely in the air.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

Step 3: Purification

-

Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford pure 2-(tert-butoxy)-4-fluoroaniline as a liquid.

Chemical Reactivity and Mechanistic Insights

The reactivity of this molecule is governed by the interplay between its three key functional components.

Caption: Key reactive sites on the 2-(Tert-butoxy)-4-fluoroaniline molecule.

-

Reactions at the Amino Group: The primary amine is a potent nucleophile and a weak base. It readily undergoes acylation with acid chlorides or anhydrides to form amides, and can be alkylated, though dialkylation is often competitive. It is also a substrate for diazotization reactions to form diazonium salts, which are versatile intermediates for introducing a wide range of other functional groups.

-

Electrophilic Aromatic Substitution: The amino and tert-butoxy groups are both strong ortho-, para-directing and activating groups. However, the existing substitution pattern means that incoming electrophiles will be directed to the positions ortho and para to the amine. The steric bulk of the tert-butoxy group may hinder substitution at the adjacent position, potentially favoring reaction at the position ortho to the amine and meta to the fluorine.

-

Stability of the Tert-butoxy Group: The ether linkage is stable to most basic and neutral conditions. However, it is susceptible to cleavage under strong acidic conditions (e.g., trifluoroacetic acid), which proceeds via a stable tert-butyl carbocation. This lability can be exploited as a protecting group strategy in multi-step syntheses.

Applications in Medicinal Chemistry

The true value of 2-(tert-butoxy)-4-fluoroaniline lies in its application as a scaffold for building more complex, biologically active molecules.

-

Scaffold for Heterocycle Synthesis: It is an ideal starting material for synthesizing fluorinated quinolines, quinazolines, and other fused heterocyclic systems that are prevalent in pharmaceuticals.[12]

-

Cross-Coupling Reactions: After converting the amine to a diazonium salt or through other functionalization, the molecule can participate in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to build molecular complexity.[11]

-

Modulation of Physicochemical Properties: The tert-butoxy group increases lipophilicity, which can enhance membrane permeability. The fluorine atom, as previously discussed, enhances metabolic stability and can modulate receptor binding affinity.[4] This combination allows for fine-tuning of a drug candidate's ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Safety, Handling, and Storage

As with all aniline derivatives, 2-(tert-butoxy)-4-fluoroaniline must be handled with appropriate care.

-

Hazard Identification: The compound is classified with the following hazard statements:

-

H302: Harmful if swallowed.

-

H312: Harmful in contact with skin.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H332: Harmful if inhaled.

-

H335: May cause respiratory irritation.

-

-

Recommended Handling Procedures:

-

Storage and Disposal:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and acids.[7][14] Recommended storage is at 2-8°C.[7]

-

Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[13]

-

References

-

Volonterio, A., et al. (n.d.). Synthesis and 19F NMR parameters of a perfluoro-tert-butoxy tagged L-DOPA analogue. CNR-IRIS. Retrieved from [Link]

-

ResearchGate. (2025, August 7). ChemInform Abstract: Synthesis of Brominated 2-(tert-Butyl-NNO-azoxy)anilines. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Visible-Light-Promoted Metal-Free Approach for the NH Insertions by Using Donor/Donor Diazo Precursors. Retrieved from [Link]

- Google Patents. (n.d.). CN112023979A - Catalyst for synthesizing 2-tert-butyl aniline and preparation method and application thereof.

-

Encyclopedia.pub. (2024, February 27). The Role of Small Molecules Containing Fluorine Atoms. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Retrieved from [Link]

-

ResearchGate. (n.d.). Calculated and experimental 13 C NMR chemical shifts. Retrieved from [Link]

-

ResearchGate. (n.d.). Highlights on U.S. FDA-approved fluorinated drugs over the past five years (2018–2022). Retrieved from [Link]

-

National Center for Biotechnology Information. (2024, September 23). Highlights on Fluorine-containing Drugs Approved by U.S. FDA in 2023. Retrieved from [Link]

-

MDPI. (2023, April 23). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. Retrieved from [Link]

-

ACD/Labs. (n.d.). A New Method for the Reliable Detection of 13C Multiplets of Fluorine Containing Compounds. Retrieved from [Link]

-

MDPI. (2005, January 31). 13 C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Aniline synthesis by amination (arylation). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Controllable Selective Oxidation of Anilines to Azoxybenzenes and Nitrobenzenes by Regulating the Base. Retrieved from [Link]

-

YouTube. (2021, January 20). Why Ortho- and meta-anisidine are less basic than Aniline? Basicity Order of Aromatic Anilines. Retrieved from [Link]

-

Royal Society of Chemistry. (2020, January 21). Access to the most sterically crowded anilines via non-catalysed C–C coupling reactions. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Rh-catalyzed aerobic oxidative cyclization of anilines, alkynes, and CO. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and 19F NMR parameters of a perfluoro-tert-butoxy tagged L-DOPA analogue. Retrieved from [Link]

-

University of Nebraska-Lincoln. (n.d.). Introduction to NMR and Its Application in Metabolite Structure Determination. Retrieved from [Link]

Sources

- 1. encyclopedia.pub [encyclopedia.pub]

- 2. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. acdlabs.com [acdlabs.com]

- 6. organic-chemistry.org [organic-chemistry.org]

- 7. chemscene.com [chemscene.com]

- 8. bionmr.unl.edu [bionmr.unl.edu]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. 2-Bromo-6-(tert-butoxy)aniline | Benchchem [benchchem.com]

- 12. Rh-catalyzed aerobic oxidative cyclization of anilines, alkynes, and CO - PMC [pmc.ncbi.nlm.nih.gov]

- 13. assets.thermofisher.cn [assets.thermofisher.cn]

- 14. fishersci.com [fishersci.com]

A Comprehensive Technical Guide to the Synthesis of 2-(Tert-butoxy)-4-fluoroaniline

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Tert-butoxy)-4-fluoroaniline is a valuable fluorinated aniline derivative, distinguished by its amine and tert-butoxy ether functional groups on a fluorine-substituted benzene ring.[1] This specific substitution pattern makes it a crucial intermediate in the realms of organic synthesis and medicinal chemistry. Fluorinated anilines are fundamental building blocks in the development of many active pharmaceutical ingredients (APIs) and are prevalent in drugs approved by the US FDA.[1] The tert-butoxy group can modulate the lipophilicity of a molecule, which in turn can influence the absorption and distribution properties of drug candidates.[1] This guide provides a detailed exploration of the primary synthesis pathways for this important compound.

Strategic Approaches to Synthesis

The synthesis of 2-(tert-butoxy)-4-fluoroaniline can be approached through several strategic disconnections. The most common strategies involve either the formation of the ether linkage or the introduction of the amino group as a key step. This guide will focus on two primary, field-proven pathways:

-

O-Alkylation of a Precursor Phenol: This is a direct and widely employed method that involves the alkylation of a substituted aminophenol or nitrophenol with a tert-butyl source.

-

Reduction of a Nitroarene Precursor: This strategy introduces the amino group in the final step via the reduction of a corresponding nitro-substituted precursor.

Pathway 1: O-Alkylation of 4-Fluoro-2-aminophenol

This pathway represents a convergent and efficient route to the target molecule, starting from the readily available 4-fluoro-2-aminophenol. The core of this strategy is the selective O-alkylation of the hydroxyl group in the presence of an amine.

Reaction Scheme

Caption: O-Alkylation of 4-fluoro-2-aminophenol to yield 2-(tert-butoxy)-4-fluoroaniline.

Causality Behind Experimental Choices

The selection of an acid catalyst, such as concentrated sulfuric acid, is critical for this transformation. The acid serves a dual purpose: it protonates the hydroxyl group of tert-butanol, facilitating the formation of a tert-butyl carbocation, a potent electrophile. Secondly, it protonates the amino group of 4-fluoro-2-aminophenol, deactivating it towards alkylation and thereby promoting selective O-alkylation.

Experimental Protocol

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-fluoro-2-aminophenol (1.0 eq) in a suitable solvent such as dichloromethane (CH₂Cl₂).

-

Addition of Reagents: Add tert-butanol (1.2-1.5 eq) to the solution.

-

Catalyst Addition: Carefully add concentrated sulfuric acid (catalytic amount) to the reaction mixture while stirring.

-

Reaction Conditions: Stir the mixture at room temperature overnight. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the effervescence ceases.

-

Extraction: Extract the aqueous layer with an organic solvent like ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

Data Summary

| Starting Material | Reagents | Catalyst | Solvent | Reaction Time | Yield (%) | Purity (%) |

| 4-Fluoro-2-aminophenol | Tert-butanol | H₂SO₄ | CH₂Cl₂ | Overnight | ~42%[2] | >95% (after chromatography) |

Pathway 2: Synthesis via a Nitroarene Intermediate

Reaction Scheme

Caption: Two-step synthesis of 2-(tert-butoxy)-4-fluoroaniline via a nitroarene intermediate.

Causality Behind Experimental Choices

Step 1: O-Alkylation. The ortho-nitro group in 4-fluoro-2-nitrophenol is a strong electron-withdrawing group, which increases the acidity of the phenolic proton, facilitating its deprotonation and subsequent alkylation.[1]

Step 2: Reduction. Catalytic hydrogenation using palladium on carbon (Pd/C) is a clean and efficient method for the reduction of aromatic nitro groups.[3][4] It offers high yields and avoids the use of stoichiometric metal reductants which can lead to significant waste.[3]

Experimental Protocol

Step 1: Synthesis of 2-(Tert-butoxy)-4-fluoro-1-nitrobenzene

-

Reaction Setup: Combine 4-fluoro-2-nitrophenol (1.0 eq) and tert-butanol (1.5 eq) in a suitable solvent like dichloromethane.

-

Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid.

-

Reaction and Work-up: Stir the reaction at room temperature until completion (monitored by TLC). The work-up procedure is similar to Pathway 1, involving neutralization and extraction.

Step 2: Reduction to 2-(Tert-butoxy)-4-fluoroaniline

-

Reaction Setup: Dissolve the crude 2-(tert-butoxy)-4-fluoro-1-nitrobenzene in a solvent such as methanol or ethanol.

-

Catalyst Addition: Add a catalytic amount of 10% Palladium on carbon (Pd/C).

-

Hydrogenation: Stir the reaction mixture under a hydrogen atmosphere (balloon or hydrogenation apparatus) at room temperature for several hours.[4]

-

Filtration and Concentration: Once the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst. Wash the filter cake with the reaction solvent.

-

Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product, which can be further purified if necessary.

Data Summary

| Step | Starting Material | Key Reagents | Overall Yield (%) | Purity (%) | Key Conditions |

| 1 | 4-Fluoro-2-nitrophenol | Tert-butanol, H₂SO₄ | - | - | Room temperature |

| 2 | 2-(Tert-butoxy)-4-fluoro-1-nitrobenzene | H₂, 10% Pd/C | High (typically >90% for reduction step)[4] | High | Room temperature, H₂ atmosphere[4] |

Conclusion

Both presented pathways offer viable and effective methods for the synthesis of 2-(tert-butoxy)-4-fluoroaniline. The choice between the two often depends on the availability and cost of the starting materials. Pathway 1 is more direct if 4-fluoro-2-aminophenol is readily accessible. Pathway 2 provides a robust alternative, particularly for larger-scale synthesis where the nitrophenol precursor may be more economical. Both methods rely on well-established chemical transformations and provide the target compound in good yield and purity, making it available for its diverse applications in drug discovery and materials science.

References

- Google Patents. US20050143454A1 - 4-Alkyl-2-haloaniline derivative and process and process for producing the same.

-

Organic Syntheses. 4 - Organic Syntheses Procedure. [Link]

-

ChemRxiv. Synergistic Brønsted/Lewis Acid Catalyzed Aromatic Alkylation with Unactivated Tertiary Alcohols or Di. [Link]

-

Unknown Source. & J. [Link]

-

PubChemLite. 2-(tert-butoxy)-4-fluoroaniline (C10H14FNO). [Link]

-

PubChem. 2-Amino-4-fluorophenol | C6H6FNO | CID 2735917. [Link]

- Google Patents.

-

RSC Publishing. Selective alkylation of phenol and tert-butanol using Zr-containing Beta zeolite. [Link]

-

Nature. Synthesis and 19F NMR parameters of a perfluoro-tert-butoxy tagged L-DOPA analogue. [Link]

- Google Patents. CN112552233A - Synthetic method of 2-amino-4-fluoropyridine.

- Google Patents. CN104961638A - Synthetic method of 2, 3, 4-trifluoroaniline.

-

European Patent Office. Preparation of 4-fluorophenols - EP 0188848 A1. [Link]

-

PMC. Selective radical-type perfluoro-tert-butylation of unsaturated compounds with a stable and scalable reagent. [Link]

-

Wiley Online Library. Fluorination Triggers Fluoroalkylation: Nucleophilic Perfluoro-tert- butylation with 1,1-Dibromo-2,2. [Link]

-

PubChem. 4-Fluoro-2-nitrophenol | C6H4FNO3 | CID 136236. [Link]

Sources

Spectroscopic Profiling of 2-(Tert-butoxy)-4-fluoroaniline: A Comprehensive Technical Guide

Executive Summary

The compound 2-(tert-butoxy)-4-fluoroaniline (CAS: 1248597-34-3) is a highly specialized, multifunctional aromatic building block utilized extensively in advanced pharmaceutical synthesis and agrochemical development. Structurally, it combines an electron-rich, nucleophilic aniline core with a sterically demanding, acid-labile tert-butoxy group and a metabolically protective fluorine atom. This whitepaper provides a rigorous, self-validating spectroscopic framework—encompassing Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy—designed to empower researchers with the mechanistic causality required to accurately identify and characterize this molecule.

Molecular Architecture & Reactivity Rationale

The strategic substitution pattern of 2-(tert-butoxy)-4-fluoroaniline is engineered for specific synthetic and biological outcomes:

-

Aniline Core (C1): Provides the primary nucleophilic handle for amidation, reductive amination, or transition-metal-catalyzed cross-coupling.

-

tert-Butoxy Group (-OtBu at C2):** Positioned ortho to the amine, this bulky, electron-donating moiety sterically shields the adjacent nitrogen, modulating its reactivity. Crucially, it serves as a latent phenol; it is stable under basic conditions but can be cleanly cleaved under acidic conditions (e.g., using TFA or HCl) to yield 2-amino-5-fluorophenol.

-

Fluoro Substituent (-F at C4): Positioned para to the amine, fluorine acts as a classic bioisostere for hydrogen. It blocks cytochrome P450-mediated para-hydroxylation—a notorious metabolic soft spot in anilines. Furthermore, its strong electronegativity and lone pairs exert competing inductive electron-withdrawing and resonance electron-donating effects, profoundly influencing the electronic environment of the aromatic ring[1].

Spectroscopic Signatures & Mechanistic Causality

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the definitive tool for mapping the electronic and spatial connectivity of this molecule. The choice of deuterated chloroform (CDCl₃) as a solvent prevents the exchangeable -NH₂ protons from being obscured by protic solvent signals.

-

¹H NMR: The spectrum is anchored by a massive, highly shielded singlet at ~1.40 ppm integrating to 9 protons, representing the tert-butyl group. The amine protons appear as a broad singlet at ~3.80 ppm due to the quadrupolar relaxation of the ¹⁴N nucleus and intermediate chemical exchange rates. The aromatic region (6.40–6.80 ppm) exhibits complex multiplet splitting driven by the asymmetric substitution and heteronuclear coupling with the ¹⁹F nucleus[2].

-

¹³C NMR: The ¹³C spectrum is characterized by profound carbon-fluorine spin-spin coupling ( JCF ), which serves as a self-validating structural feature. The C4 carbon directly attached to the fluorine atom splits into a massive doublet ( 1JCF≈235 Hz). The adjacent C3 and C5 carbons show strong two-bond coupling ( 2JCF≈22 Hz), while C6 shows weaker three-bond coupling ( 3JCF≈8 Hz)[2].

-

¹⁹F NMR: The ¹⁹F spectrum yields a single resonance around -122 ppm. This signal is shifted upfield relative to unsubstituted fluorobenzene due to the strong electron-donating resonance effects of the ortho-amine and meta-tert-butoxy groups, which increase electron density around the fluorine nucleus[1].

Mass Spectrometry (EI-MS)

Electron Ionization (EI) at 70 eV provides a highly reproducible fragmentation pattern. The mass spectrum is dominated by the molecular ion[M]⁺• at m/z 183 and a diagnostic base peak at m/z 127.

Causality of Fragmentation: The transition from m/z 183 to m/z 127 represents a neutral loss of 56 Da. This is the hallmark fragmentation pathway of tert-butyl ethers: the facile elimination of a neutral isobutylene (isobutene) molecule[3]. This macroscopic cleavage is entropically favored by the steric bulk of the tert-butyl group and leaves behind a highly resonance-stabilized 2-amino-5-fluorophenol radical cation.

Fig 1. Primary EI-MS fragmentation pathway highlighting the diagnostic loss of isobutylene.

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR) FTIR allows for the neat analysis of the compound, preventing solvent interference. Key vibrational modes include:

-

N-H Stretches: A distinct doublet at ~3450 cm⁻¹ (asymmetric) and ~3350 cm⁻¹ (symmetric) confirms the presence of the primary amine.

-

C-O-C Stretch: A strong, sharp absorption band at ~1200 cm⁻¹ confirms the ether linkage.

-

C-F Stretch: A highly polarized, broad absorption band between 1150–1050 cm⁻¹ validates the carbon-fluorine bond.

Experimental Workflows & Protocols

To ensure data integrity and reproducibility, the following standardized multiparametric workflow must be strictly adhered to.

Fig 2. Standardized multiparametric workflow for the spectroscopic validation of fluoroanilines.

NMR Acquisition Protocol

-

Sample Preparation: Dissolve 15–20 mg of the analyte in 0.6 mL of high-purity CDCl₃ (containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard) in a standard 5 mm NMR tube.

-

Acquisition: Record spectra on a 400 MHz or 500 MHz NMR spectrometer.

-

¹H NMR: 16 scans, relaxation delay (D1) of 1.5 seconds.

-

¹³C NMR: Proton-decoupled, 256–512 scans, D1 of 2.0 seconds to account for the longer relaxation times of quaternary carbons.

-

¹⁹F NMR: Proton-decoupled, referenced to external CFCl₃ (0 ppm).

-

GC-MS Acquisition Protocol

-

Sample Preparation: Dilute the analyte in GC-grade hexane or dichloromethane to a final concentration of 1 mg/mL.

-

Chromatography: Inject 1 µL into a Gas Chromatograph equipped with a non-polar capillary column (e.g., DB-5ms, 30 m × 0.25 mm × 0.25 µm). Use helium as the carrier gas at 1.0 mL/min.

-

Mass Spectrometry: Operate the mass spectrometer in Electron Ionization (EI) mode at 70 eV. Set the ion source temperature to 230 °C and scan from m/z 40 to 300.

ATR-FTIR Protocol

-

Sample Preparation: Apply 1–2 mg of the neat liquid/solid sample directly onto the diamond crystal of an ATR-FTIR spectrometer.

-

Acquisition: Apply optimal pressure using the anvil. Record the spectrum from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹, co-adding a minimum of 32 scans to maximize the signal-to-noise ratio.

Quantitative Data Summaries

Table 1: ¹H NMR Spectral Data (CDCl₃, 400 MHz) | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment | | :--- | :--- | :--- | :--- | :--- | | 1.40 | Singlet (s) | 9H | - | -C(CH₃)₃ (tert-butyl) | | 3.80 | Broad Singlet (br s) | 2H | - | -NH₂ (Amine) | | 6.45 | ddd | 1H | 3JHH≈8.5 , 3JHF≈8.5 , 4JHH≈2.5 | Aromatic C5-H | | 6.60 | dd | 1H | 3JHH≈8.5 , 4JHF≈5.5 | Aromatic C6-H | | 6.70 | dd | 1H | 3JHF≈10.0 , 4JHH≈2.5 | Aromatic C3-H |

Table 2: ¹³C NMR Spectral Data (CDCl₃, 100 MHz) | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment | | :--- | :--- | :--- | :--- | | 28.5 | Singlet (s) | - | -C(C H₃)₃ | | 80.2 | Singlet (s) | - | -C (CH₃)₃ (Quaternary) | | 105.5 | Doublet (d) | 2JCF≈22 | Aromatic C5 | | 108.2 | Doublet (d) | 2JCF≈22 | Aromatic C3 | | 115.4 | Doublet (d) | 3JCF≈8 | Aromatic C6 | | 135.1 | Singlet (s) | - | Aromatic C1 (-NH₂) | | 145.3 | Singlet (s) | - | Aromatic C2 (-OtBu) | | 156.8 | Doublet (d) | 1JCF≈235 | Aromatic C4 (-F) |

Table 3: EI-MS Fragmentation Data (70 eV)

| m/z Ratio | Relative Abundance | Fragment Identity | Neutral Loss |

|---|---|---|---|

| 183 | 25% | [M]⁺• (Molecular Ion) | None |

| 127 | 100% (Base Peak) | [M - C₄H₈]⁺• (Phenol radical cation) | -56 Da (Isobutylene) |

| 99 | 15% | [M - C₄H₈ - CO]⁺• | -28 Da (Carbon Monoxide) |

Table 4: ATR-FTIR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| 3450, 3350 | Medium, Doublet | N-H stretch (Primary amine) |

| 2975, 2870 | Medium | C-H stretch (Aliphatic, tert-butyl) |

| 1620, 1510 | Strong | C=C stretch (Aromatic ring) |

| 1205 | Strong, Sharp | C-O-C stretch (Alkyl aryl ether) |

| 1145 | Strong, Broad | C-F stretch (Aryl fluoride) |

References

- Sigma-Aldrich. "2-(tert-butoxy)-4-fluoroaniline Product Page (CAS: 1248597-34-3).

- Deutsch, C. J., & Taylor, J. S. "New class of 19F pH indicators: fluoroanilines." Biophysical Journal, 1989.

- BenchChem. "A Comparative Spectroscopic Analysis of Fluoroaniline Isomers." BenchChem Technical Guides.

- Da Silva, et al. "Identification of Ethyl and t-Butyl Glyceryl Ethers Using Gas Chromatography Coupled with Mass Spectrometry." Journal of the Brazilian Chemical Society (SciELO), 2014.

Sources

Stability and Reactivity Profile of 2-(Tert-butoxy)-4-fluoroaniline: A Comprehensive Guide for Synthetic and Medicinal Chemists

Executive Summary

In modern drug discovery and complex organic synthesis, the selection of bifunctional building blocks dictates the efficiency of the synthetic route and the pharmacokinetic viability of the final molecule. 2-(Tert-butoxy)-4-fluoroaniline (CAS: 1248597-34-3) is a highly specialized, versatile intermediate . It integrates three distinct functional domains: a nucleophilic primary amine for structural elaboration, a sterically demanding tert-butoxy ether acting as a masked phenol, and a para-fluoro substituent designed to optimize metabolic stability. This whitepaper details the physicochemical properties, structural causality, and self-validating experimental workflows required to harness this compound effectively.

Physicochemical & Structural Profile

To predict the behavior of 2-(tert-butoxy)-4-fluoroaniline in solution, one must understand how its functional groups interact electronically and sterically. The electron-donating resonance of the ortho-alkoxy group enriches the aromatic ring, while the para-fluorine exerts an opposing inductive electron-withdrawing effect.

Table 1: Physicochemical Parameters and Structural Impact

| Parameter | Value | Causality / Impact on Reactivity |

| Molecular Weight | 183.22 g/mol | Low molecular weight ensures high ligand efficiency when incorporated into larger active pharmaceutical ingredients (APIs). |

| LogP (Estimated) | ~2.5 - 3.0 | The tert-butyl and fluoro groups significantly enhance lipophilicity, favoring passive membrane permeability. |

| pKa (Conjugate Acid) | ~4.0 - 4.5 | The amine is weakly basic. The electron-withdrawing inductive effect of the fluorine slightly attenuates nucleophilicity compared to unsubstituted aniline. |

| H-Bond Donors | 1 (-NH2) | The primary amine serves as a critical vector for acylation or cross-coupling. |

| H-Bond Acceptors | 2 (N, O) | The ether oxygen is sterically hindered by the tert-butyl group, limiting its participation in off-target hydrogen bonding. |

The Three Pillars of Reactivity: Structural Causality

The Aniline Core: The Nucleophilic Hub

The primary amine is the primary vector for diversification. Despite the slight inductive withdrawal from the fluorine atom, the amine remains highly nucleophilic due to the resonance donation from the ortho-oxygen. It readily undergoes N-acylation, reductive amination, and palladium-catalyzed Buchwald-Hartwig cross-coupling. The ortho-tert-butoxy group imparts moderate steric hindrance, which can be advantageous in preventing over-alkylation (e.g., limiting reactions to mono-alkylation).

The tert-Butoxy Group: Steric Shield and Masked Phenol

In medicinal chemistry, free phenols are rapid targets for Phase II metabolism (glucuronidation), leading to rapid clearance. The tert-butoxy group serves as a robust protecting group that is entirely stable to strongly basic, nucleophilic, and reductive conditions. However, it is highly labile under strongly acidic conditions. The cleavage mechanism is driven by the protonation of the ether oxygen and the subsequent expulsion of the highly stable tert-butyl carbocation, yielding the free phenol [1].

The Fluoro Substituent: Metabolic Blockade

Cytochrome P450 (CYP) enzymes frequently oxidize electron-rich anilines at the para position to form reactive quinone-imines, leading to toxicity and rapid clearance. The strategic placement of the highly stable C-F bond at the 4-position blocks this oxidative liability. Furthermore, because the C-F bond is highly non-polarizable, it increases the overall lipophilicity of the molecule without adding significant steric bulk .

Stability and Degradation Pathways

Understanding the boundary conditions of this building block is critical for designing multi-step synthetic sequences.

Table 2: Stability Matrix

| Condition | Stability Level | Primary Degradation / Reactivity Pathway |

| Strong Acid (TFA, HCl) | Highly Unstable | Rapid cleavage of the tert-butyl ether to yield 2-amino-5-fluorophenol and isobutylene gas. |

| Strong Base (NaOH, NaH) | Stable | The ether and aryl fluoride are entirely resistant to basic hydrolysis under standard conditions. |

| Nucleophiles (Amines) | Stable | The electron-rich nature of the ring prevents Nucleophilic Aromatic Substitution (SNAr) at the fluorine. |

| Oxidizing Agents (mCPBA) | Moderately Unstable | The primary amine is susceptible to oxidation, forming nitroso, nitro, or N-oxide derivatives. |

| Thermal (up to 100°C) | Stable | Structurally intact unless heated in the presence of strong aqueous acids. |

Mechanistic Reactivity Mapping

The following diagrams illustrate the divergent reactivity pathways and the specific experimental workflow for unmasking the phenol.

Figure 1: Divergent reactivity map showing amine derivatization versus acid-mediated ether cleavage.

Figure 2: Self-validating experimental workflow for acid-mediated tert-butyl ether cleavage.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, incorporating specific causality for reagent selection and built-in analytical checkpoints.

Protocol A: Controlled N-Acylation of the Aniline

Objective: Chemoselective formation of an amide without prematurely cleaving the acid-sensitive tert-butyl ether.

-

Step 1: Solvation & Base Addition. Dissolve 2-(tert-butoxy)-4-fluoroaniline (1.0 equiv) in anhydrous Dichloromethane (DCM, 0.2 M). Add N,N-Diisopropylethylamine (DIPEA, 2.5 equiv).

-

Causality: DIPEA is chosen over stronger bases (like NaH) to prevent unwanted deprotonation events, and over smaller amines (like TEA) because its steric bulk prevents it from acting as a competing nucleophile. It strictly serves to neutralize the HCl generated during the reaction, protecting the tert-butyl ether from acid-catalyzed cleavage.

-

-

Step 2: Electrophile Addition. Cool the mixture to 0 °C. Add the desired acyl chloride (1.1 equiv) dropwise.

-

Causality: Cooling controls the exothermic nature of the acylation, preventing thermal degradation or di-acylation.

-

-

Step 3: Self-Validation (LC-MS/TLC). Allow to warm to room temperature for 1 hour.

-

Validation Checkpoint: Spot the reaction on silica TLC. The starting aniline is highly polar and stains strongly with ninhydrin. The product will have a higher Rf (less polar) and will be ninhydrin-negative. On LC-MS, expect the disappearance of the m/z 184.2 [M+H]+ peak and the appearance of the corresponding amide mass.

-

-

Step 4: Workup. Quench with saturated aqueous NaHCO3 , extract with DCM, dry over Na2SO4 , and concentrate.

Protocol B: Acid-Mediated Phenol Unmasking (Global Deprotection)

Objective: Cleave the tert-butoxy group to reveal the 2-amino-5-fluorophenol core while suppressing electrophilic aromatic substitution side reactions.

-

Step 1: Preparation & Scavenger Addition. Dissolve the tert-butoxy-containing substrate (1.0 equiv) in DCM (0.1 M). Add Triisopropylsilane (TIPS, 2.0 equiv).

-

Causality: The cleavage of the ether generates a highly reactive tert-butyl carbocation. Because the resulting aminophenol ring is highly electron-rich, the carbocation will rapidly undergo Friedel-Crafts alkylation onto the ring if left unchecked. TIPS acts as a hydride donor, irreversibly scavenging the carbocation to form harmless isobutane gas [1].

-

-

Step 2: Acidification. Cool to 0 °C and add Trifluoroacetic Acid (TFA) dropwise until a 1:1 v/v ratio of DCM:TFA is achieved.

-

Causality: TFA provides the necessary proton activity to protonate the ether oxygen, which is the rate-determining step for the elimination of the tert-butyl group.

-

-

Step 3: Self-Validation (LC-MS). Stir at room temperature for 2-4 hours.

-

Validation Checkpoint: Monitor via LC-MS. The successful cleavage is definitively marked by a mass shift of exactly -56 Da (loss of isobutylene). If a mass of +56 Da relative to the product is observed, it indicates that the scavenger failed and ring-alkylation occurred.

-

-

Step 4: Isolation. Concentrate the reaction mixture under reduced pressure to remove volatile TFA and isobutane. Neutralize the residue with basic resin or aqueous buffer to isolate the free aminophenol.

References

-

Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. "Fluorine in medicinal chemistry." Chemical Society Reviews, 37, 320-330 (2008). Source: RSC Publishing. URL:[Link]

-

Wuts, P. G. M., & Greene, T. W. "Greene's Protective Groups in Organic Synthesis." Source: Wiley. URL:[Link]

Sources

Technical Whitepaper: Health, Safety, and Handling Protocols for 2-(tert-butoxy)-4-fluoroaniline in Pharmaceutical Synthesis

Executive Summary

In modern drug discovery, halogenated aniline derivatives are indispensable building blocks for synthesizing active pharmaceutical ingredients (APIs), particularly in the development of kinase inhibitors and antimicrobial agents. 2-(tert-butoxy)-4-fluoroaniline is a highly specialized intermediate. The strategic placement of an electron-withdrawing fluorine atom and a bulky, electron-donating tert-butoxy group creates unique stereoelectronic properties that are highly desirable in medicinal chemistry.

However, these exact structural modifications fundamentally alter the molecule's toxicokinetic profile. As a Senior Application Scientist, it is critical to understand that safety is not merely a checklist—it is an applied science. This guide deconstructs the physicochemical properties of 2-(tert-butoxy)-4-fluoroaniline, explaining the mechanistic causality behind its hazards, and establishes self-validating workflows for its safe handling.

Physicochemical Profiling & Structural Implications

To design effective safety protocols, we must first understand the molecule's physical parameters. The addition of the tert-butoxy group significantly increases the compound's partition coefficient (LogP) compared to unsubstituted aniline, rendering it highly lipophilic. This lipophilicity facilitates rapid permeation through both biological membranes (skin) and standard laboratory personal protective equipment (PPE).

Table 1: Quantitative Data and Structural Implications

| Property | Value | Mechanistic / Safety Implication |

| CAS Number | 1248597-34-3 | Primary identifier for regulatory tracking and SDS retrieval [1]. |

| Molecular Formula | C10H14FNO | Defines stoichiometric requirements for synthesis [2]. |

| Molecular Weight | 183.22 g/mol | Used for precise molarity and toxicity threshold calculations. |

| SMILES String | NC1=CC=C(F)C=C1OC(C)(C)C | Indicates para-fluoro and ortho-tert-butoxy orientation relative to the amine. |

| Lipophilicity (LogP) | > 2.5 (Estimated) | High lipid solubility dictates rapid dermal absorption; invalidates standard nitrile gloves. |

| Basicity (pKa) | ~ 4.5 (Conjugate Acid) | Weak base; can be effectively protonated and neutralized using mild acids (e.g., acetic acid). |

Mechanistic Toxicology: The Causality of Aniline Hazards

The primary acute hazard of 2-(tert-butoxy)-4-fluoroaniline is its ability to induce methemoglobinemia —a condition where the iron in hemoglobin is oxidized, destroying its oxygen-carrying capacity [3, 5].

Understanding why this happens is crucial for emergency response. The parent amine is not the direct toxicant. Upon absorption, the compound undergoes hepatic N-oxidation via Cytochrome P450 enzymes to form an N-hydroxylamine intermediate. This intermediate spontaneously oxidizes into a reactive nitrosoarene. The nitrosoarene engages in a vicious redox cycle with hemoglobin, converting functional ferrous iron (Fe²⁺) into non-functional ferric iron (Fe³⁺). Because the oxidized heme cannot bind oxygen, the oxygen dissociation curve shifts, leading to severe tissue hypoxia (cyanosis).

Fig 1: Toxicokinetic pathway of fluoroaniline-induced methemoglobinemia and tissue hypoxia.

Self-Validating Experimental Workflows

Standard operating procedures often fail because they lack built-in verification. The following protocols for handling 2-(tert-butoxy)-4-fluoroaniline are designed as self-validating systems , ensuring that each step proves its own success before the operator proceeds.

Protocol A: Safe Dispensing and Reaction Setup

Because of the compound's high dermal permeability and inhalation risk, handling must be strictly controlled [4].

-

Step 1: Engineering Control Verification

-

Action: Conduct all work inside a hard-ducted chemical fume hood.

-

Validation: Verify the digital flow monitor reads >100 feet per minute (fpm). Tape a small tissue strip to the sash; visual inward deflection confirms negative pressure.

-

-

Step 2: Advanced PPE Donning

-

Action: Standard thin nitrile gloves offer zero protection against lipophilic anilines. Don heavy-duty butyl rubber gloves or laminate (Silver Shield) gloves over a nitrile inner layer.

-

Validation: Perform a pneumatic inflation test on the butyl gloves prior to donning. A sustained inflated state confirms the absence of micro-punctures.

-

-

Step 3: Dispensing and Weighing

-

Action: Use an anti-static spatula to transfer the material into a pre-tared reaction vial.

-

Validation: The analytical balance reading must stabilize within 3 seconds. Continuous mass drift indicates static interference or solvent evaporation, requiring recalibration.

-

-

Step 4: Hermetic Containment

-

Action: Seal the reaction vial with a PTFE-lined septum cap before removing it from the fume hood.

-

Validation: Invert the sealed vial for 10 seconds. The absence of liquid at the septum interface confirms hermetic seal integrity.

-

Emergency Response & Decontamination

In the event of a spill, standard solvent wipes will merely spread the lipophilic hazard. We must leverage the molecule's basicity (pKa ~4.5) to neutralize it. By applying a mild acid (like 5% acetic acid), we protonate the amine, converting the highly lipophilic free base into a water-soluble, non-volatile anilinium acetate salt.

Protocol B: Chemical Spill Decontamination Workflow

-

Step 1: Isolation

-

Action: Evacuate the immediate area.

-

Validation: Perimeter secured with hazard tape; visual confirmation of zero personnel within a 10-foot radius.

-

-

Step 2: Chemical Neutralization

-

Action: Spray the spill zone with a 5% acetic acid solution to protonate the fluoroaniline.

-

Validation: Tap the spill perimeter with pH indicator paper. A reading of pH 4–5 confirms complete acidic saturation and amine protonation.

-

-

Step 3: Absorption

-

Action: Cover the neutralized spill with an inert absorbent like vermiculite or diatomaceous earth.

-

Validation: Wait 5 minutes. The absence of free-flowing liquid or reflective sheen confirms total absorption.

-

-

Step 4: Disposal

-

Action: Sweep the absorbent into a hazardous waste bag and seal it.

-

Fig 2: Step-by-step emergency workflow for fluoroaniline derivative spill containment.

Clinical Management of Exposure

If a researcher exhibits symptoms of methemoglobinemia (blue lips/nail beds, dizziness, shortness of breath), standard oxygen therapy is insufficient because the oxidized hemoglobin cannot bind the administered O₂. Immediate medical intervention is required. The clinical standard of care is the intravenous administration of 1% Methylene Blue (1-2 mg/kg). Methylene blue acts as an exogenous electron carrier, utilizing the NADPH-dependent methemoglobin reductase pathway to rapidly reduce Fe³⁺ back to functional Fe²⁺, restoring oxygen transport [5].

References

-

Title: 4-Fluoroaniline - Hazardous Agents Source: Haz-Map URL: [Link]

Commercial Sourcing and Application Strategies for 2-(tert-Butoxy)-4-fluoroaniline in Preclinical Drug Discovery

Executive Summary & Chemical Identity

In preclinical drug design, the strategic substitution of anilines is a fundamental tactic for tuning a molecule's pharmacokinetic (PK) and pharmacodynamic (PD) profile. 2-(tert-Butoxy)-4-fluoroaniline (CAS: 1248597-34-3) is a highly specialized building block that offers a trifecta of structural advantages: a versatile primary amine for cross-coupling, an ortho-tert-butoxy group for steric shielding and lipophilicity, and a para-fluoro substituent to block oxidative metabolism.

Physicochemical Properties

The following data summarizes the critical parameters required for analytical validation and handling[1]:

| Property | Specification |

| CAS Number | 1248597-34-3 |

| Molecular Weight | 183.22 g/mol |

| Molecular Formula | C₁₀H₁₄FNO |

| SMILES String | NC1=CC=C(F)C=C1OC(C)(C)C |

| Physical State | Liquid |

| Storage Conditions | Sealed in dry, 2-8°C |

Mechanistic Rationale in Drug Design

As an Application Scientist, selecting this specific building block is rarely arbitrary. The structural components of 2-(tert-butoxy)-4-fluoroaniline act synergistically:

-

Metabolic Blocking: The fluorine atom at the C4 (para) position directly mitigates CYP450-mediated aromatic oxidation, a common metabolic liability in aniline-derived therapeutics.

-

Steric and Electronic Tuning: The bulky tert-butoxy group at the C2 (ortho) position forces adjacent functional groups (post-coupling) out of coplanarity. This conformational restriction can drastically increase binding affinity to target kinases by locking the molecule into a bioactive conformation.

-

Masked Functionality: The tert-butyl ether can be cleaved under strongly acidic conditions late in a synthetic sequence to reveal a 2-aminophenol motif, serving as a hydrogen bond donor/acceptor or a handle for macrocyclization.

Fig 1. Pharmacophore contributions of 2-(tert-butoxy)-4-fluoroaniline.

Commercial Supplier Landscape & Quality Control

Procuring high-purity intermediates is the foundation of reproducible research. Currently, this compound is commercially available through select specialized vendors.

| Supplier | Catalog Number | Claimed Purity | Sourcing Notes |

| Sigma-Aldrich (Enamine) | ENA388192296 | ≥95% | Distributed globally via MilliporeSigma; original manufacturer is Enamine. |

| ChemScene | CS-0225095 | ≥95% | Available in bulk for commercial production and custom synthesis[1]. |

Quality Control Causality: Upon receipt from any supplier, it is imperative to perform independent LC-MS and ¹H NMR validation. The tert-butyl protons should appear as a sharp 9H singlet around 1.3–1.5 ppm. The fluorine atom will induce characteristic J-coupling (C-F splitting) in both ¹H and ¹³C NMR spectra for the aromatic protons, which serves as an excellent diagnostic tool to confirm regiochemistry before committing the reagent to a multi-step synthesis.

Experimental Workflows

The most common application for this building block is the Buchwald-Hartwig amination, followed by an optional deprotection step to unveil the hydroxyl group.

Fig 2. Experimental workflow for Buchwald-Hartwig coupling and deprotection.

Protocol A: Buchwald-Hartwig Cross-Coupling

Objective: Couple 2-(tert-butoxy)-4-fluoroaniline with an aryl bromide. Causality Focus: The ortho-tert-butoxy group creates significant steric bulk around the amine. Therefore, a highly active, sterically accommodating ligand like BrettPhos or RuPhos is required to facilitate the reductive elimination step of the palladium catalytic cycle.

Step-by-Step Methodology:

-

Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), 2-(tert-butoxy)-4-fluoroaniline (1.2 equiv), Pd₂(dba)₃ (0.02 equiv), BrettPhos (0.04 equiv), and sodium tert-butoxide (1.5 equiv).

-

Atmosphere Exchange: Evacuate the flask and backfill with ultra-pure Argon (repeat 3x). Rationale: Pd(0) is highly susceptible to oxidation; rigorous exclusion of oxygen prevents catalyst deactivation and ensures the cycle initiates properly.

-

Solvent Addition: Add anhydrous, degassed toluene (0.2 M relative to the aryl halide) via syringe.

-

Reaction: Heat the mixture to 90°C for 12 hours.

-

In-Process Control (IPC): Monitor via LC-MS. The reaction is self-validating when the starting aryl bromide is consumed and a new peak corresponding to the product mass [M+H]⁺ appears. A color change from deep red to pale yellow often indicates the expected catalyst resting state shifts.

-

Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove palladium black. Concentrate and purify via flash column chromatography.

Protocol B: Acid-Mediated Deprotection

Objective: Cleave the tert-butyl ether to yield the corresponding 2-amino-5-fluorophenol derivative.

Step-by-Step Methodology:

-

Solvation: Dissolve the purified intermediate from Protocol A in anhydrous Dichloromethane (DCM) to achieve a 0.1 M concentration.

-

Acidification: Cool the solution to 0°C using an ice bath. Slowly add Trifluoroacetic Acid (TFA) dropwise until a 1:1 (v/v) ratio of DCM:TFA is reached. Rationale: The electron-withdrawing para-fluoro group slightly destabilizes the intermediate oxonium ion, necessitating a high concentration of acid for efficient cleavage compared to unfluorinated analogs.

-

Reaction: Remove the ice bath and stir at room temperature for 4–6 hours.

-

In-Process Control (IPC): Monitor by TLC (UV active). The product will be significantly more polar (lower Rf) than the starting material due to the newly liberated hydroxyl group.

-

Quench and Workup: Concentrate the mixture under reduced pressure to remove excess TFA. Redissolve in EtOAc and wash cautiously with saturated aqueous NaHCO₃. Critical: Add the base dropwise to manage the vigorous evolution of CO₂ gas. Extract, dry over Na₂SO₄, and concentrate.

Safety, Handling, and Storage

As an aniline derivative, 2-(tert-butoxy)-4-fluoroaniline carries inherent risks of methemoglobinemia upon systemic absorption. According to safety data, the compound triggers the following hazard statements:

-

H302 / H312 / H332: Harmful if swallowed, in contact with skin, or inhaled.

-

H315 / H319: Causes skin irritation and serious eye irritation.

-

H335: May cause respiratory irritation.

Handling Protocol: All manipulations must be performed inside a certified chemical fume hood. Nitrile gloves (double-gloved), safety goggles, and a lab coat are mandatory. Store the reagent sealed under an inert atmosphere at 2-8°C to prevent oxidative degradation (darkening of the liquid)[1].

References

Sources

An In-depth Technical Guide to the Structural Elucidation of 2-(Tert-butoxy)-4-fluoroaniline

Abstract

This technical guide provides a comprehensive framework for the structural elucidation of 2-(tert-butoxy)-4-fluoroaniline (CAS No. 1248597-34-3), a substituted aniline derivative of interest in pharmaceutical and materials science research.[1] The methodologies detailed herein are designed for researchers, scientists, and drug development professionals, offering a synthesis of foundational analytical techniques and advanced spectroscopic methods. This document emphasizes the causality behind experimental choices, ensuring a robust and self-validating approach to structural confirmation. Protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy are presented, alongside data interpretation strategies and visual workflows to facilitate a thorough understanding of the molecule's structural and electronic characteristics.

Introduction: The Structural Imperative of Substituted Anilines

Substituted anilines are cornerstone scaffolds in the development of novel therapeutics and functional materials. The specific arrangement and nature of substituents on the aniline ring profoundly influence the molecule's physicochemical properties, including its reactivity, metabolic stability, and target-binding affinity. The subject of this guide, 2-(tert-butoxy)-4-fluoroaniline, presents a unique combination of a bulky, electron-donating tert-butoxy group and an electron-withdrawing fluorine atom. This substitution pattern necessitates a multi-faceted analytical approach to unequivocally confirm its structure and predict its chemical behavior.

A definitive structural analysis is paramount for several reasons:

-

Structure-Activity Relationship (SAR) Studies: A precise understanding of the three-dimensional structure is fundamental for rational drug design.

-

Process Chemistry and Scale-up: Confirmation of the desired isomer is critical to avoid the production of potentially toxic or ineffective side-products.

-

Intellectual Property: Unambiguous characterization is a prerequisite for patent filings and regulatory submissions.

This guide will navigate the logical progression of analytical techniques employed to achieve an unassailable structural assignment of 2-(tert-butoxy)-4-fluoroaniline.

Foundational Analysis: Mass and Composition

The initial step in structural elucidation is to confirm the molecular formula and weight. High-resolution mass spectrometry is the gold standard for this purpose.

Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern of a molecule. For 2-(tert-butoxy)-4-fluoroaniline, with a molecular formula of C₁₀H₁₄FNO, the expected monoisotopic mass is 183.10594 Da.[2]

Table 1: Predicted Mass Spectrometry Data

| Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C₁₀H₁₄FNO | [1] |

| Molecular Weight | 183.22 g/mol | [1] |

| Monoisotopic Mass | 183.10594 Da |[2] |

A key fragmentation pathway for tert-butoxy containing compounds is the loss of isobutylene (56 Da) or the formation of a stable tert-butyl cation at m/z 57.[3][4] The observation of these fragments would provide strong evidence for the presence of the tert-butoxy group.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: Prepare a dilute solution of 2-(tert-butoxy)-4-fluoroaniline in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

-

Instrumentation: Utilize a gas chromatograph coupled to a mass spectrometer operating in electron ionization (EI) mode with an ionization energy of 70 eV.[5]

-

GC Conditions: Employ a suitable capillary column (e.g., DB-5ms) and a temperature gradient to ensure separation and elution of the analyte.

-

MS Data Acquisition: Scan a mass range of m/z 40-300 to capture the molecular ion and key fragments.

-

Data Analysis: Identify the molecular ion peak (M⁺) and characteristic fragment ions.

Spectroscopic Deep Dive: Unveiling the Molecular Architecture

With the molecular formula established, the subsequent and most critical phase is to determine the connectivity of the atoms using spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution.[6] For 2-(tert-butoxy)-4-fluoroaniline, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

The ¹H NMR spectrum will reveal the number of different types of protons, their chemical environment, and their connectivity.

Expected ¹H NMR Resonances:

-

Tert-butyl Protons: A sharp singlet, integrating to nine protons, is expected for the magnetically equivalent protons of the tert-butyl group.[3]

-

Aromatic Protons: The three protons on the aromatic ring will exhibit a complex splitting pattern due to both H-H and H-F coupling.

-

Amine Protons: A broad singlet corresponding to the two amine protons. The chemical shift of these protons can be concentration-dependent.[7]

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

Expected ¹³C NMR Resonances:

-

Tert-butyl Carbons: Two distinct signals are expected: one for the quaternary carbon and one for the three equivalent methyl carbons.[3]

-

Aromatic Carbons: Six signals are expected for the aromatic carbons, with their chemical shifts influenced by the substituents. The carbon directly bonded to the fluorine atom will exhibit a large one-bond C-F coupling constant.

¹⁹F NMR is a highly sensitive technique that provides specific information about the fluorine atom's environment. A single resonance is expected for the fluorine atom in 2-(tert-butoxy)-4-fluoroaniline.

Table 2: Predicted NMR Data

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Key Feature |

|---|---|---|---|---|

| ¹H | ~1.3 | s | 9H | Tert-butyl group |

| ¹H | 6.5 - 7.5 | m | 3H | Aromatic protons |

| ¹H | Broad | s | 2H | Amine protons |

| ¹³C | ~29 | Tert-butyl methyl carbons | ||

| ¹³C | ~73 | Tert-butyl quaternary carbon | ||

| ¹³C | 110 - 160 | Aromatic carbons |

| ¹⁹F | -115 to -125 | | | Single fluorine environment |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-20 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[6]

-

Instrumentation: Acquire spectra on a 400 or 500 MHz NMR spectrometer.[5]

-

¹H NMR Acquisition: Use a standard pulse sequence.

-

¹³C NMR Acquisition: Employ a proton-decoupled pulse sequence to simplify the spectrum.[6]

-

¹⁹F NMR Acquisition: Use a standard pulse sequence, referencing the spectrum to a known fluorine standard (e.g., CFCl₃).

-

Data Processing: Fourier transform the acquired data, phase, and baseline correct the spectra.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.[3]

Expected IR Absorptions:

-

N-H Stretch: Primary aromatic amines typically show two bands in the 3300-3500 cm⁻¹ region.[8]

-

C-H Stretch: Absorptions around 2850-2960 cm⁻¹ for the sp³ hybridized carbons of the tert-butyl group.[3]

-

C-O Stretch: A strong absorption characteristic of an ether linkage around 1100-1200 cm⁻¹.[3]

-

C-N Stretch: For aromatic amines, this band is typically strong and appears in the 1250-1350 cm⁻¹ region.[7][9]

-

N-H Bend: A band for the primary amine N-H bending vibration is expected between 1580-1650 cm⁻¹.[9]

Table 3: Characteristic IR Absorption Bands

| Functional Group | Characteristic Absorption (cm⁻¹) | Source |

|---|---|---|

| N-H Stretch (Primary Aromatic Amine) | 3300-3500 (two bands) | [8] |

| C-H Stretch (sp³) | 2850-2960 | [3] |

| C-O Stretch (Ether) | 1100-1200 | [3] |

| C-N Stretch (Aromatic Amine) | 1250-1350 | [7][9] |

| N-H Bend (Primary Amine) | 1580-1650 |[9] |

Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy

-

Sample Preparation: Place a small amount of the neat sample directly onto the ATR crystal.[5]

-

Instrumentation: Record the spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.[5]

-

Data Acquisition: Collect a sufficient number of scans (e.g., 16-32) to obtain a good signal-to-noise ratio. A background spectrum of the clean ATR crystal should be acquired prior to the sample measurement.[5]

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Data Synthesis and Structural Confirmation

The definitive structural elucidation of 2-(tert-butoxy)-4-fluoroaniline is achieved through the synergistic interpretation of all acquired analytical data.

Integrated Spectroscopic Analysis Workflow

Caption: Workflow for the structural elucidation of 2-(tert-butoxy)-4-fluoroaniline.

The process begins with mass spectrometry to determine the molecular formula. This is followed by a suite of spectroscopic analyses (NMR and IR) to piece together the molecular structure. The data from each technique is then integrated to provide a cohesive and self-validating structural assignment.

Correlating Spectroscopic Data

The key to unambiguous structural confirmation lies in the correlation of data from different techniques:

-

The molecular weight from MS must match the structure proposed from NMR and IR data.

-

The functional groups identified by IR (amine, ether, aromatic ring) must be consistent with the chemical shifts and coupling patterns observed in the NMR spectra.

-

The number of protons and carbons observed in the NMR spectra must be in agreement with the molecular formula determined by MS.

Conclusion

The structural elucidation of 2-(tert-butoxy)-4-fluoroaniline is a systematic process that relies on the application of modern analytical techniques. By following the integrated workflow presented in this guide, researchers can confidently determine the structure of this and other similarly substituted anilines. The causality-driven approach, where each experimental choice is justified, ensures the generation of high-quality, reliable data, which is the bedrock of scientific integrity in drug discovery and materials science.

References

-

Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Retrieved from [Link]

- Google Patents. (n.d.). US20050143454A1 - 4-Alkyl-2-haloaniline derivative and process and process for producing the same.

-

PubChemLite. (n.d.). 2-(tert-butoxy)-4-fluoroaniline (C10H14FNO). Retrieved from [Link]

-

Academia.edu. (n.d.). A kinetic study of the copolymerization of substituted anilines by 1H NMR. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). IR: amines. Retrieved from [Link]

-

ResearchGate. (n.d.). Mass spectrometry of tert-butylnaphthalenes - A comparison with the unimolecular fragmentation of tert-butylbenzene. Retrieved from [Link]

-

ResearchGate. (n.d.). Figure S2: 1 H NMR spectrum of the given aniline compound. Retrieved from [Link]

-

PubChem. (n.d.). 2-(2-Tert-butyl-4-ethylphenoxy)-6-fluoroaniline. Retrieved from [Link]

-

SciELO. (2017, December 14). Identification of Ethyl and t-Butyl Glyceryl Ethers Using Gas Chromatography Coupled with Mass Spectrometry. Retrieved from [Link]

-

ResearchGate. (n.d.). Structures of additives ((a) 2-fluoroaniline, (b) 4fluoroaniline). Fig. 2. Color change of mixed monomer samples. Retrieved from [Link]

-

AIP Publishing. (n.d.). Synthesis and Spatial Structure of p-tert- Butylthiacalix[3]arene Derivatives Containing Amide and Amino Groups. Retrieved from [Link]

-

New Journal of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

Pearson. (n.d.). The mass spectrum of tert-butylamine follows shows an intense bas.... Retrieved from [Link]

-

Spectroscopy Online. (2019, May 1). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Retrieved from [Link]

-

Indonesian Journal of Science & Technology. (2019, April 1). How to Read and Interpret FTIR Spectroscope of Organic Material. Retrieved from [Link]

-

SciSpace. (n.d.). NMR Spectra of Some Nitro-substituted N-Alkylanilines I. Retrieved from [Link]

-

MDPI. (2025, February 4). Application of Fourier Transform Infrared (FTIR) Spectroscopy in Characterization of Green Synthesized Nanoparticles. Retrieved from [Link]

-

Enlighten Theses. (2025). Synthesis of Unnatural Fluorescent α-amino acids. Retrieved from [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. PubChemLite - 2-(tert-butoxy)-4-fluoroaniline (C10H14FNO) [pubchemlite.lcsb.uni.lu]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. scielo.br [scielo.br]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Buy 4-tert-Butyl-2-fluoroaniline | 129373-04-2 [smolecule.com]

- 9. orgchemboulder.com [orgchemboulder.com]

Key starting materials for synthesizing 2-(Tert-butoxy)-4-fluoroaniline

An In-depth Technical Guide to the Synthesis of 2-(Tert-butoxy)-4-fluoroaniline

Introduction

2-(Tert-butoxy)-4-fluoroaniline is a valuable substituted aniline derivative widely employed as a key building block in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries.[1] Its structural features—a nucleophilic aniline, a bulky tert-butoxy protecting group, and a strategically placed fluorine atom—make it an ideal precursor for introducing a fluorinated 2-aminophenoxy moiety into target structures. The tert-butoxy group serves as a sterically hindering ortho-directing group and a stable protecting group for the phenol, which can be cleaved under acidic conditions post-synthesis. The fluorine atom can enhance the metabolic stability, binding affinity, and pharmacokinetic properties of the final active pharmaceutical ingredients (APIs).[1]

This technical guide provides an in-depth analysis of the primary synthetic strategies for preparing 2-(tert-butoxy)-4-fluoroaniline, designed for researchers, chemists, and process development professionals. We will dissect three core synthetic routes, focusing on the underlying chemical principles, causality behind experimental choices, and detailed protocols to ensure reproducibility and scalability.

Strategy 1: Synthesis via Nucleophilic Aromatic Substitution (SNAr) and Functional Group Interconversion

This classical and robust approach builds the molecule sequentially, starting from a readily available, activated fluorinated precursor. The strategy hinges on the powerful electron-withdrawing nature of a nitro group to facilitate a nucleophilic aromatic substitution (SNAr) reaction, followed by a series of functional group manipulations.

Conceptual Framework

The logic of this pathway is to first install the nitrogen functionality onto the aromatic ring, convert it to a hydroxyl group, protect it, and finally, reduce the nitro group to the target aniline. The nitro group is instrumental, serving as both a potent activating group for the initial SNAr reaction and a precursor to the final amine.

Synthetic Workflow

The synthesis commences with 2,4-difluoronitrobenzene.

-

Ammonolysis: The first step involves the selective substitution of the ortho-fluorine atom with ammonia. The nitro group, being strongly electron-withdrawing, activates the ortho and para positions towards nucleophilic attack. The ortho position is kinetically favored, leading to the formation of 5-fluoro-2-nitroaniline.

-

Diazotization and Hydrolysis: The resulting nitroaniline is then converted into 5-fluoro-2-nitrophenol. This is achieved through a diazotization reaction with sodium nitrite in an acidic medium (e.g., sulfuric acid) to form a diazonium salt, which is subsequently hydrolyzed in situ by heating.[2]

-

O-tert-butylation: The phenolic hydroxyl group is protected with a tert-butyl group. This is a critical step to prevent unwanted side reactions in subsequent steps and to introduce the desired tert-butoxy moiety. This transformation is typically accomplished using isobutylene gas in the presence of a strong acid catalyst.

-

Nitro Group Reduction: The final step is the reduction of the nitro group to the primary amine. This is a standard transformation that can be achieved using various reagents, such as catalytic hydrogenation (H₂ over Pd/C), or metal-acid systems like tin(II) chloride or iron in acetic acid.[3]

Workflow Diagram

Caption: Synthetic pathway starting from 2,4-difluoronitrobenzene.

Strategy 2: C-N Bond Formation via Palladium-Catalyzed Cross-Coupling

This modern approach leverages the power of transition-metal catalysis to form the key carbon-nitrogen bond at a late stage. The Buchwald-Hartwig amination is the preeminent reaction for this strategy, offering high efficiency and broad functional group tolerance.[4]

Conceptual Framework

This strategy is retrosynthetically appealing as it directly connects an aryl halide precursor with an ammonia equivalent. The primary challenge shifts from functional group interconversion to the synthesis of the requisite aryl halide starting material, 1-bromo-2-(tert-butoxy)-4-fluorobenzene.

Synthesis of the Aryl Bromide Precursor

A logical starting point for the precursor is 2-bromo-5-fluorophenol.

-

O-tert-butylation: The phenolic hydroxyl of 2-bromo-5-fluorophenol is etherified using a suitable tert-butyl source. As discussed previously, isobutylene with an acid catalyst is a common industrial method. This directly yields the key intermediate, 1-bromo-2-(tert-butoxy)-4-fluorobenzene.

The Buchwald-Hartwig Amination

With the aryl bromide in hand, the C-N bond is formed.

-

Reaction Principle: The Buchwald-Hartwig amination involves the palladium-catalyzed coupling of an aryl halide with an amine.[5] For the synthesis of a primary aniline, a protected ammonia equivalent like benzophenone imine or LiN(SiMe₃)₂ is often used, followed by acidic hydrolysis to reveal the free amine. The choice of palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and, crucially, the phosphine ligand (e.g., BINAP, XPhos) is critical for catalytic efficiency.[6][7] A strong, non-nucleophilic base like sodium tert-butoxide or cesium carbonate is required to facilitate the catalytic cycle.

Catalytic Cycle and Workflow Diagram

Caption: Synthesis via late-stage C-N bond formation.

Strategy 3: Synthesis via O-tert-butylation of a Phenolic Precursor

This strategy focuses on installing the tert-butoxy group onto a molecule that already contains the fluoro and amino functionalities, namely 2-amino-5-fluorophenol. While seemingly direct, this approach introduces a significant challenge of chemoselectivity.

Conceptual Framework